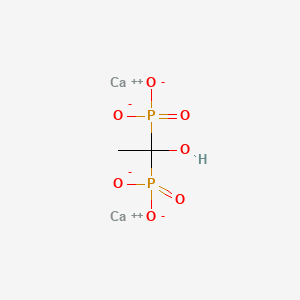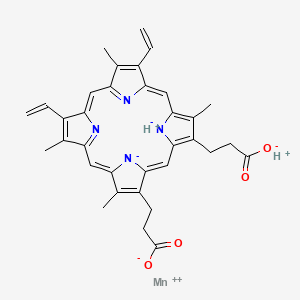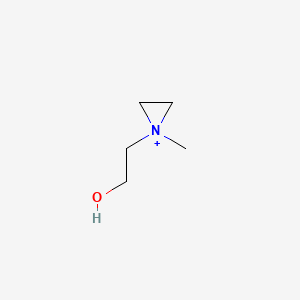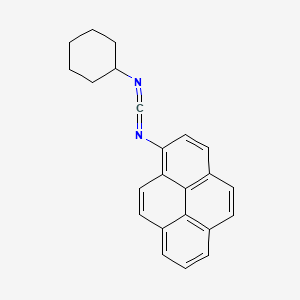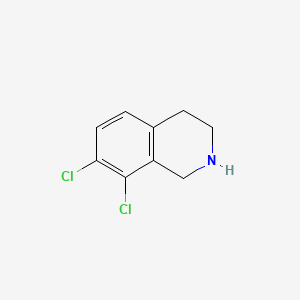
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
SKF 64139, también conocido como 7,8-dicloro-1,2,3,4-tetrahidroisoquinolina, es un potente e irreversible inhibidor de la feniletanolamina N-metiltransferasa (PNMT). Esta enzima cataliza la conversión de norepinefrina a epinefrina en los pasos finales de la síntesis de catecolaminas. SKF 64139 tiene la capacidad de cruzar la barrera hematoencefálica, lo que lo hace efectivo para reducir los niveles de epinefrina tanto en la glándula suprarrenal como en el sistema nervioso central .
Mecanismo De Acción
SKF 64139 ejerce sus efectos inhibiendo la feniletanolamina N-metiltransferasa, reduciendo así la conversión de norepinefrina a epinefrina. Esta inhibición conduce a niveles más bajos de epinefrina tanto en la glándula suprarrenal como en el sistema nervioso central. La capacidad del compuesto para cruzar la barrera hematoencefálica aumenta su efectividad en la modulación de los niveles de catecolaminas en el sistema nervioso central. El principal objetivo molecular de SKF 64139 es la feniletanolamina N-metiltransferasa, y su inhibición da como resultado una disminución de la síntesis de epinefrina .
Análisis Bioquímico
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, this compound can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, this compound has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .
Análisis De Reacciones Químicas
SKF 64139 experimenta varias reacciones químicas, incluyendo:
Aplicaciones Científicas De Investigación
SKF 64139 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como una herramienta para estudiar la inhibición de la feniletanolamina N-metiltransferasa y sus efectos en la síntesis de catecolaminas.
Biología: SKF 64139 se utiliza para investigar el papel de la epinefrina en varios procesos fisiológicos, incluida la función cardiovascular y la respuesta al estrés.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas en condiciones donde la modulación de los niveles de catecolaminas es beneficiosa, como la hipertensión y ciertos trastornos psiquiátricos.
Industria: SKF 64139 puede usarse en el desarrollo de nuevos productos farmacéuticos dirigidos a la vía de las catecolaminas
Comparación Con Compuestos Similares
SKF 64139 es único en su capacidad para inhibir la feniletanolamina N-metiltransferasa y cruzar la barrera hematoencefálica. Los compuestos similares incluyen:
Clorgyline: Un inhibidor de la monoamino oxidasa que también afecta los niveles de catecolaminas, pero a través de un mecanismo de acción diferente.
Pargyline: Otro inhibidor de la monoamino oxidasa con efectos similares en el metabolismo de las catecolaminas.
SKF 64139 se destaca por su doble acción sobre los niveles de catecolaminas periféricas y centrales, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.
Métodos De Preparación
La síntesis de SKF 64139 involucra varios pasos, comenzando con la preparación del núcleo tetrahidroisoquinolina. Las condiciones de reacción generalmente incluyen el uso de agentes clorantes para introducir los sustituyentes dicloro en las posiciones 7 y 8 del anillo isoquinolina. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están fácilmente disponibles en la literatura, pero el enfoque general implica técnicas estándar de síntesis orgánica .
Propiedades
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210570 | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-24-4 | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)
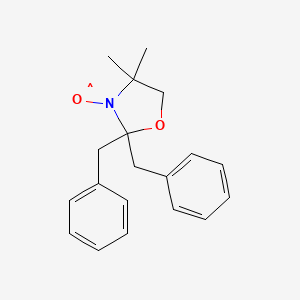

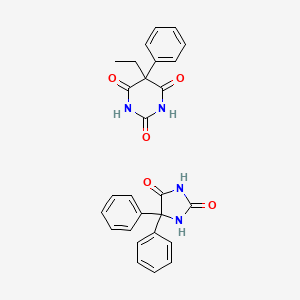
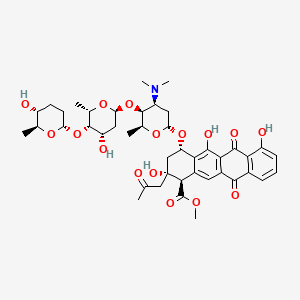


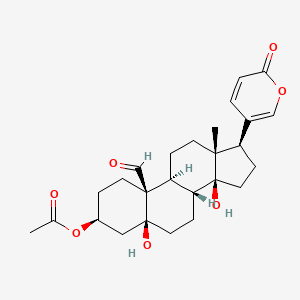
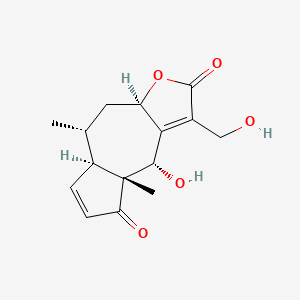
![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)
